2-(4,5-DIPHENYL-2-SULFANYL-1H-IMIDAZOL-1-YL)-1-PHENYL-1-ETHANONE
Overview
Description
2-(4,5-DIPHENYL-2-SULFANYL-1H-IMIDAZOL-1-YL)-1-PHENYL-1-ETHANONE is a complex organic compound characterized by its imidazole ring structure with phenyl and sulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-DIPHENYL-2-SULFANYL-1H-IMIDAZOL-1-YL)-1-PHENYL-1-ETHANONE typically involves multi-step organic reactions. The process often starts with the preparation of the imidazole ring, followed by the introduction of phenyl and sulfanyl groups through substitution reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-DIPHENYL-2-SULFANYL-1H-IMIDAZOL-1-YL)-1-PHENYL-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and sulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4,5-DIPHENYL-2-SULFANYL-1H-IMIDAZOL-1-YL)-1-PHENYL-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,5-DIPHENYL-2-SULFANYL-1H-IMIDAZOL-1-YL)-1-PHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-DIPHENYL-2-SULFANYL-1H-IMIDAZOL-1-YL)-1-(4-FLUOROPHENYL)ETHANONE
- 2-(4,5-DIPHENYL-2-SULFANYL-1H-IMIDAZOL-1-YL)-1-(4-METHOXYPHENYL)ETHANONE
Uniqueness
2-(4,5-DIPHENYL-2-SULFANYL-1H-IMIDAZOL-1-YL)-1-PHENYL-1-ETHANONE is unique due to its specific combination of phenyl and sulfanyl groups attached to the imidazole ring
Properties
IUPAC Name |
2-(4,5-diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS/c26-20(17-10-4-1-5-11-17)16-25-22(19-14-8-3-9-15-19)21(24-23(25)27)18-12-6-2-7-13-18/h1-15H,16H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYTZUWLDOIJEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=S)N2)CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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